5-Tert-butyloxazole-4-carboxaldehyde
Overview
Description
5-Tert-butyloxazole-4-carboxaldehyde is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.181. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antioxidant Activity
Studies have developed new compounds by utilizing derivatives similar to 5-Tert-butyloxazole-4-carboxaldehyde for their potential in vitro antioxidant activities. For instance, novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives have been synthesized, demonstrating significant antioxidant properties, including reducing power, free radical scavenging, and metal chelating activity (Yüksek et al., 2015).
High-Yield Synthesis Methods
Efficient high-yield synthesis methods using derivatives have been explored for creating biologically important compounds. For example, a novel synthesis route for D-ribo-phytosphingosine has been established, showcasing the versatility of these derivatives in complex organic syntheses (Lombardo et al., 2006).
Thermolysis and Synthesis Reactions
The thermolysis of 5-azido-4-formyloxazoles, closely related to this compound, has been investigated, revealing insights into the stability and reactivity of these compounds. This research contributes to our understanding of their behavior in solution and potential applications in synthesis reactions (L'abbé et al., 1993).
Green Chemistry Applications
An electrochemical method for the synthesis of benzoxazole derivatives showcases an environmentally friendly approach to producing these compounds. This method highlights the application of green chemistry principles in synthesizing derivatives related to this compound without using toxic reagents (Salehzadeh et al., 2013).
Catalysis and Synthetic Applications
Research has focused on developing catalysts and synthetic methods involving this compound derivatives for the formation of complex organic molecules. For instance, palladium(II) complexes of 1,2,4-triazole-based N-heterocyclic carbenes have been synthesized, demonstrating their effectiveness as catalysts in the Suzuki–Miyaura cross-coupling reaction, providing a promising approach to constructing biologically relevant molecules (Turek et al., 2014).
Properties
IUPAC Name |
5-tert-butyl-1,3-oxazole-4-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-8(2,3)7-6(4-10)9-5-11-7/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKKFBPSQPEMOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N=CO1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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